4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole
Overview
Description
Preparation Methods
The synthesis of CD-160130 involves the formation of a pyrimido-indole core structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Pyrimidine Ring Formation: The pyrimidine ring is introduced through condensation reactions with suitable reagents.
Functional Group Modifications: Various functional groups are added or modified to achieve the desired chemical properties of CD-160130.
Industrial production methods for CD-160130 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
CD-160130 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: CD-160130 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CD-160130 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of KV11.1 channels and their role in various biological processes.
Biology: CD-160130 is employed in research to understand the mechanisms of potassium channel regulation and its impact on cellular functions.
Mechanism of Action
CD-160130 exerts its effects by selectively inhibiting the KV11.1 channels, particularly the KV11.1 isoform B . This inhibition interferes with the survival signaling pathways in leukemia cells, leading to apoptosis and overcoming chemoresistance induced by bone marrow mesenchymal stromal cells . The compound does not bind to the main binding site of arrhythmogenic KV11.1 blockers, which contributes to its lack of cardiotoxicity .
Comparison with Similar Compounds
CD-160130 is unique in its selective inhibition of the KV11.1 isoform B and its ability to produce antileukemic effects without cardiotoxicity . Similar compounds include:
CD-140793: Another pyrimido-indole compound with similar inhibitory effects on potassium channels.
E-4031: A known inhibitor of KV11.1 channels but with significant cardiotoxicity.
Dofetilide: A potassium channel blocker used clinically but associated with the risk of cardiac arrhythmias.
CD-160130 stands out due to its selective inhibition and reduced cardiotoxicity, making it a promising candidate for further research and development in oncology .
Properties
IUPAC Name |
4-ethoxy-2-piperazin-1-yl-7-pyridin-4-yl-5H-pyrimido[5,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-2-28-20-19-18(25-21(26-20)27-11-9-23-10-12-27)16-4-3-15(13-17(16)24-19)14-5-7-22-8-6-14/h3-8,13,23-24H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGHRUCCKVYFKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC3=C2C=CC(=C3)C4=CC=NC=C4)N5CCNCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034194-07-4 | |
Record name | 4-Ethoxy-2-(1-piperazinyl)-7-(4-pyridinyl)-5H-pyrimido(5,4-b)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034194074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ETHOXY-2-(1-PIPERAZINYL)-7-(4-PYRIDINYL)-5H-PYRIMIDO(5,4-B)INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6EY3VW5NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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